![molecular formula C12H21N3O3S B2786619 N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide CAS No. 1355799-44-8](/img/structure/B2786619.png)
N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide
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Overview
Description
N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide, also known as SMCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. SMCA is a sulfonamide derivative that has been found to exhibit anti-inflammatory and anti-tumor activities.
Scientific Research Applications
N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide has been extensively studied for its anti-inflammatory and anti-tumor properties. Studies have shown that N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
Mechanism of Action
The exact mechanism of action of N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide is not fully understood. However, studies have suggested that N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide may exert its anti-inflammatory and anti-tumor effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide has been found to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. Studies have shown that N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide can modulate the expression of various genes involved in immune and inflammatory responses. N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide is its potential as a therapeutic agent for inflammatory diseases and cancer. N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide has been found to exhibit potent anti-inflammatory and anti-tumor activities in vitro and in vivo. However, one of the limitations of N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Future Directions
Further studies are needed to fully understand the mechanism of action of N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide and its potential therapeutic applications. Future research could focus on the development of more efficient synthesis methods for N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide and the evaluation of its pharmacokinetic properties in vivo. Additionally, studies could investigate the potential of N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide as a combination therapy with other anti-inflammatory or anti-tumor agents.
Synthesis Methods
The synthesis of N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide involves the reaction of 4-methylcyclohexylamine with cyanomethyl chloroformate to obtain the intermediate product, 4-methylcyclohexyl cyanomethyl carbamate. This intermediate product is then reacted with N-methyl-2-chloroacetamide and sodium hydride to obtain N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide. The overall yield of this synthesis method is reported to be around 60%.
properties
IUPAC Name |
N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-10-3-5-11(6-4-10)14-19(17,18)9-12(16)15(2)8-7-13/h10-11,14H,3-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNWWPGHAVVYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)CC(=O)N(C)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-methyl-2-[(4-methylcyclohexyl)sulfamoyl]acetamide |
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